Azole Pharmacophore Replacement: 1H-1,2,3-Triazole vs. 1H-Imidazole Core
In the rational design of oxiconazole analogs, replacing the 1H-imidazole core with a 1H-1,2,3-triazole is described as a key modification for enhancing antifungal activity, a strategy informed by the clinical evolution of azole drugs (e.g., ketoconazole to itraconazole) [1]. The target compound embodies this triazole substitution, distinct from the parent drug oxiconazole, which contains an imidazole ring [1].
| Evidence Dimension | Azole heterocycle core structure |
|---|---|
| Target Compound Data | 1H-1,2,3-triazole ring |
| Comparator Or Baseline | Oxiconazole (1H-imidazole ring) |
| Quantified Difference | Structural replacement of the 5-membered azole ring: triazole (3 N-atoms) vs. imidazole (2 N-atoms). The paper states this replacement can 'remarkably enhance antifungal activity' based on analogous drug development precedents. |
| Conditions | General SAR analysis of (arylethyl)azole antifungals (CYP51 target) |
Why This Matters
This structural difference is the core rationale for selecting this compound over oxiconazole to achieve potentially superior target engagement and overcome imidazole-related resistance or toxicity.
- [1] Soltani Rad, M. N., Asrari, Z., Behrouz, S., Hakimelahi, G. H., & Khalafi-Nezhad, A. (2011). 'Click Synthesis' of 1H-1,2,3-Triazolyl-Based Oxiconazole Analogs. Helvetica Chimica Acta, 94(12), 2194–2206. View Source
